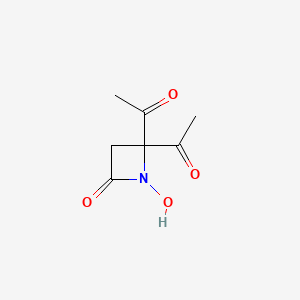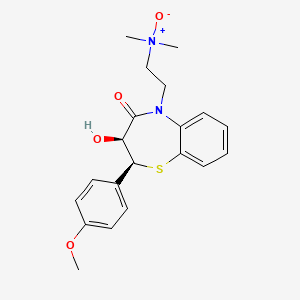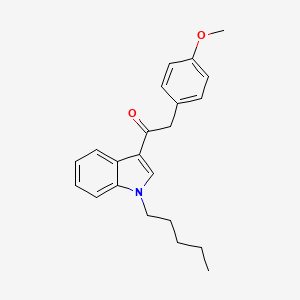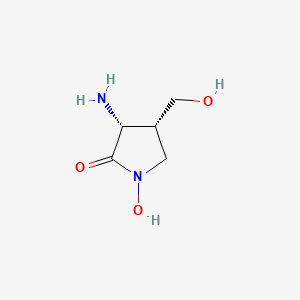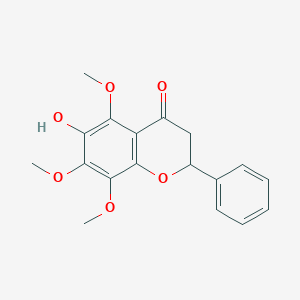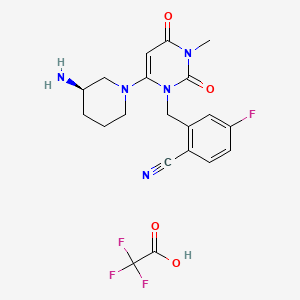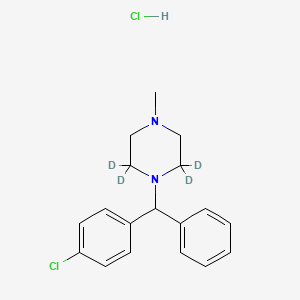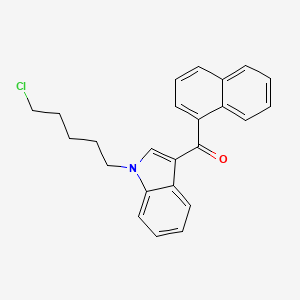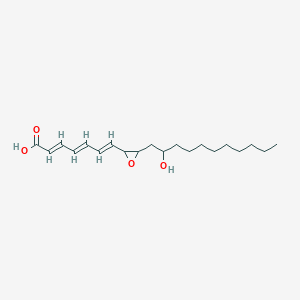
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a versatile acetylated neuraminic acid derivative, often referred to as a sialic acid derivative. This compound is significant in various biochemical and medical research fields due to its role as a terminal sugar in glycoproteins .
作用机制
Target of Action
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a derivative of N-acetylneuraminic acid (Neu5Ac), a type of sialic acid . Sialic acids are often present as the terminal sugar of glycoproteins . Therefore, the primary targets of this compound are likely to be these glycoproteins.
Biochemical Pathways
Since it is a derivative of neu5ac, it may be involved in the sialylation process, which is crucial for many biological functions such as cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This could potentially affect its bioavailability.
生化分析
Biochemical Properties
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, N-acetylneuraminic acid, a related compound, is often found in complex glycans on mucins and glycoproteins located at the cell membrane .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, N-acetylneuraminic acid acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 typically involves the acetylation of N-Acetylneuraminic Acid Methyl Ester. The process includes the use of acetic anhydride and a base such as pyridine under controlled temperature conditions to achieve the pentaacetate form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
化学反应分析
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives and deacetylated forms, depending on the reaction conditions and reagents used .
科学研究应用
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Investigated for its potential in targeting cancer cells and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
相似化合物的比较
Similar Compounds
- N-Acetylneuraminic Acid Methyl Ester
- Methyl 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminate
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
Uniqueness
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in targeted biochemical and medical research .
属性
CAS 编号 |
950508-99-3 |
|---|---|
分子式 |
C22H31NO14 |
分子量 |
536.501 |
IUPAC 名称 |
methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
InChI |
InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |
InChI 键 |
MFDZYSKLMAXHOV-UCWJTYEISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
同义词 |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


